molecular formula C15H13NO3 B7959568 Methyl 4-(3-carbamoylphenyl)benzoate

Methyl 4-(3-carbamoylphenyl)benzoate

Cat. No.: B7959568
M. Wt: 255.27 g/mol
InChI Key: SIIBNXXANXIXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-carbamoylphenyl)benzoate is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . This compound is used primarily for research purposes and is known for its unique structure, which includes a carbamoyl group attached to a phenyl ring, further connected to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl benzoate compounds, including methyl 4-(3-carbamoylphenyl)benzoate, typically involves the esterification of benzoic acid derivatives with methanol. This reaction is catalyzed by dihalohydantoin under mild conditions, making it efficient and safe to operate . The mass ratio of benzoic acid compound to dihalohydantoin to methanol is generally 1: (0.01-0.4): (2-30) .

Industrial Production Methods

Industrial production of methyl benzoate compounds often employs similar esterification processes but on a larger scale. The use of catalysts such as concentrated sulfuric acid, concentrated phosphoric acid, or p-toluenesulfonic acid is common. these methods can lead to issues such as equipment corrosion and environmental pollution .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-carbamoylphenyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl 4-(3-carbamoylphenyl)benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 4-(3-carbamoylphenyl)benzoate include:

Uniqueness

This compound is unique due to the presence of the carbamoyl group, which can impart distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

methyl 4-(3-carbamoylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-19-15(18)11-7-5-10(6-8-11)12-3-2-4-13(9-12)14(16)17/h2-9H,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIBNXXANXIXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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